An In-depth Technical Guide to the Physical Properties of (3-Carboxypropyl)triphenylphosphonium bromide
An In-depth Technical Guide to the Physical Properties of (3-Carboxypropyl)triphenylphosphonium bromide
This guide provides a comprehensive overview of the core physical and chemical properties of (3-Carboxypropyl)triphenylphosphonium bromide (CAS No. 17857-14-6), a versatile phosphonium salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its application, particularly focusing on its role as a Wittig reagent and a mitochondrial-targeting moiety.
Introduction and Strategic Importance
(3-Carboxypropyl)triphenylphosphonium bromide is a quaternary phosphonium salt that has garnered significant interest in organic synthesis and medicinal chemistry.[1] Its bifunctional nature, possessing both a lipophilic triphenylphosphonium cation and a hydrophilic carboxylic acid group, makes it a unique and valuable reagent.[1][2] The triphenylphosphonium group is the cornerstone of the Wittig reaction, a powerful method for carbon-carbon bond formation to synthesize alkenes from aldehydes and ketones.[1][3][4]
Beyond classical organic synthesis, the delocalized positive charge on the phosphorus atom allows the molecule to act as a mitochondrial-targeting vehicle.[5] Due to the significant negative membrane potential of the inner mitochondrial membrane, this cationic moiety facilitates the accumulation of molecules it is attached to within the mitochondria.[5] This property is extensively exploited in drug delivery systems for targeting therapeutics to mitochondria, which is crucial for treating diseases associated with mitochondrial dysfunction, including certain cancers.[2][5][6][]
Chemical Identity and Core Physical Properties
A clear understanding of the fundamental properties of (3-Carboxypropyl)triphenylphosphonium bromide is essential for its proper handling, storage, and application in experimental design.
Chemical Structure
The structure consists of a central phosphorus atom bonded to three phenyl rings and a carboxypropyl chain, with a bromide counter-ion.
Caption: Chemical Structure of (3-Carboxypropyl)triphenylphosphonium bromide.
Summary of Physical Properties
The following table consolidates the key physical and chemical identifiers for this compound.
| Property | Value | Reference(s) |
| CAS Number | 17857-14-6 | [8][9][10] |
| Molecular Formula | C₂₂H₂₂BrO₂P | [9][10][11] |
| Molecular Weight | 429.29 g/mol | [8][10][11] |
| Appearance | White to off-white or light yellow crystalline powder, crystals, or granules.[1][2][9][12][13] | [1][2][9][12][13] |
| Melting Point | 244-247 °C (lit.); other reported ranges include 246.0 to 250.0 °C.[2][8][9][12][13] | [2][8][9][12][13] |
| Solubility | Soluble in water and ethanol.[9][10][13][14] Moderately soluble in methanol and dimethylformamide (DMF).[1][13] Very slightly soluble in chloroform.[13] | [1][9][10][13][14] |
| Sensitivity | Hygroscopic.[9][14] | [9][14] |
| Storage Temperature | Room temperature, under an inert atmosphere.[9][14] | [9][14] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1][15][16] |
| LogP | 0.84930 | [9][13] |
Spectroscopic Data for Structural Elucidation
Confirmation of the chemical structure and assessment of purity are routinely performed using spectroscopic methods. While raw spectral data is beyond the scope of this guide, several suppliers and chemical databases confirm the availability of NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectra for (3-Carboxypropyl)triphenylphosphonium bromide.[17][18][19] This data is critical for quality control in both research and manufacturing settings.
Key Experimental Protocols
The following sections detail validated methodologies for the synthesis and characterization of this compound, providing the causal logic behind key procedural steps.
Protocol 1: Synthesis from 4-Bromobutyric Acid
This compound is most commonly synthesized via a nucleophilic substitution reaction between triphenylphosphine and 4-bromobutyric acid. The lone pair on the phosphorus atom attacks the electrophilic carbon bearing the bromine atom, displacing bromide and forming the C-P bond to yield the phosphonium salt.
Caption: General workflow for the synthesis of (3-Carboxypropyl)triphenylphosphonium bromide.
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and under an argon or nitrogen atmosphere, combine 4-bromobutyric acid (1.0 eq.) and triphenylphosphine (1.0 eq.).[1][20] Some procedures perform this neat (solvent-free), while others use a solvent such as toluene or acetonitrile.[1][10][16]
-
Causality: The inert atmosphere is crucial to prevent potential oxidation of triphenylphosphine at elevated temperatures. The 1:1 molar ratio ensures complete consumption of the starting materials.
-
-
Reaction: Heat the mixture to reflux. The exact temperature and duration vary by procedure, ranging from 105°C to 140°C for 2 to 48 hours.[1][10][16][20] The reaction mixture may initially melt to a homogenous solution before the product begins to precipitate as a solid.[20]
-
Causality: The high temperature provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate. The formation of a precipitate drives the reaction to completion according to Le Chatelier's principle.
-
-
Isolation and Purification: After the reaction period, cool the mixture to room temperature. The resulting solid mass is broken up and suspended in a solvent like chloroform or diethyl ether with vigorous stirring.[20][21]
-
Causality: This washing step is critical for removing any unreacted starting materials or non-polar impurities. The desired phosphonium salt product is generally insoluble in these organic solvents, allowing for its purification by filtration.
-
-
Final Collection: Collect the white solid product by vacuum filtration, wash it with additional diethyl ether, and dry it in a vacuum oven.[20][21]
Protocol 2: Melting Point Determination
The melting point is a primary indicator of a compound's purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the crystalline product from Protocol 1 is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 244°C).[9][13] Then, decrease the heating rate to 1-2°C per minute.
-
Causality: A slow heating rate near the melting point is essential to ensure thermal equilibrium between the sample and the thermometer, allowing for an accurate reading.
-
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Protocol 3: Qualitative Solubility Assessment
Understanding the solubility profile is vital for choosing appropriate solvents for reactions, purification, and formulation.
Step-by-Step Methodology:
-
Preparation: Place approximately 10-20 mg of the compound into separate test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, ethanol, methanol, DMF, chloroform).[1][9][13]
-
Observation: Agitate each tube vigorously for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.
Applications in Research and Development
The unique physical properties of (3-Carboxypropyl)triphenylphosphonium bromide directly enable its primary applications.
The Wittig Reaction
Its most traditional use is as a precursor to a phosphorus ylide for the Wittig reaction.[1] The carboxylic acid can be deprotonated along with the α-carbon, or it can be protected and deprotected as needed for a specific synthetic route. This allows for the synthesis of complex molecules containing an alkene and a carboxylic acid moiety.
Mitochondrial Targeting in Drug Delivery
The compound's role as a mitochondrial targeting agent is of high interest in modern drug development.[2][5][6]
Caption: Mechanism of mitochondrial accumulation driven by membrane potential.
The large, delocalized lipophilic cation (TPP⁺) is driven across the mitochondrial inner membrane by the strong negative membrane potential.[5] This allows for the targeted delivery of attached therapeutic agents, enhancing their efficacy and reducing off-target side effects.[2][] It is a reactant for preparing numerous bioactive compounds, including:
-
Histone deacetylase (HDAC) inhibitors with antitumor activity.[8]
-
Antimalarial agents like boron-containing benzoxaboroles.[8]
-
Inhibitors of protein tyrosine phosphatase 1B, a target for diabetes and obesity treatment.[8]
-
Sphingosine 1-phosphate-1 receptor antagonists.[][10]
Conclusion
(3-Carboxypropyl)triphenylphosphonium bromide is more than a simple organic salt; it is a strategic tool for synthetic and medicinal chemists. Its well-defined physical properties—a high melting point indicative of stability, predictable solubility in polar solvents, and a hygroscopic nature—are critical parameters for its successful application. The dual functionality of its structure underpins its utility in both robust C-C bond formation and sophisticated, targeted drug delivery strategies, making it a compound of enduring importance in scientific research.
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